Phenolphthalein diphosphate pyridine salt
Overview
Description
Phenolphthalein diphosphate pyridine salt is a chemical compound with the empirical formula C20H16O10P2 · C5H5N and a molecular weight of 557.38 . It is commonly used as a chromogenic substrate for acid and alkaline phosphatases . This compound is known for its role in various biochemical assays and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthalein diphosphate pyridine salt can be synthesized through the reaction of phenolphthalein with phosphoric acid in the presence of pyridine . The reaction typically involves the following steps:
- Dissolution of phenolphthalein in an appropriate solvent.
- Addition of phosphoric acid to the solution.
- Introduction of pyridine to the reaction mixture.
- Stirring the mixture under controlled temperature and pH conditions until the reaction is complete.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein diphosphate pyridine salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release phenolphthalein and phosphoric acid.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Substitution: The pyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Involves nucleophiles like amines or thiols under controlled temperature and pH.
Major Products
Hydrolysis: Phenolphthalein and phosphoric acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Substitution: Substituted phenolphthalein derivatives.
Scientific Research Applications
Phenolphthalein diphosphate pyridine salt has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.
Clinical Chemistry: Employed in diagnostic tests to detect the presence of phosphatases in biological samples.
Pharmaceutical Research: Investigated for its potential therapeutic applications and as a tool in drug discovery.
Industrial Applications: Utilized in the development of biochemical sensors and analytical devices.
Mechanism of Action
The mechanism of action of phenolphthalein diphosphate pyridine salt involves its hydrolysis by phosphatases to release phenolphthalein, which undergoes a color change. This colorimetric change is used to quantify the activity of phosphatases in various assays . The molecular targets include acid and alkaline phosphatases, which catalyze the hydrolysis of the diphosphate group .
Comparison with Similar Compounds
Phenolphthalein diphosphate pyridine salt can be compared with other similar compounds such as:
Phenolphthalein bisphosphate tetrasodium salt: Similar in structure but differs in the counterion, which affects its solubility and reactivity.
Phenolphthalein monophosphate: Contains only one phosphate group, leading to different reactivity and applications.
Phenolphthalein β-D-glucuronide: A glucuronide derivative used in different biochemical assays.
This compound is unique due to its specific interaction with phosphatases and its use as a chromogenic substrate in various assays .
Properties
IUPAC Name |
[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate;pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O10P2.C5H5N/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;1-2-4-6-5-3-1/h1-12H,(H2,22,23,24)(H2,25,26,27);1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHFBVMRQOQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584962 | |
Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267240-23-3 | |
Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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